molecular formula C27H26N4O4 B12707778 3-Hydroxy-N,N-bis(2-hydroxyethyl)-4-((4-(phenylamino)phenyl)azo)naphthalene-2-carboxamide CAS No. 84604-36-4

3-Hydroxy-N,N-bis(2-hydroxyethyl)-4-((4-(phenylamino)phenyl)azo)naphthalene-2-carboxamide

Cat. No.: B12707778
CAS No.: 84604-36-4
M. Wt: 470.5 g/mol
InChI Key: GSDYPODKQKTVJB-UHFFFAOYSA-N
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Description

3-Hydroxy-N,N-bis(2-hydroxyethyl)-4-((4-(phenylamino)phenyl)azo)naphthalene-2-carboxamide is a useful research compound. Its molecular formula is C27H26N4O4 and its molecular weight is 470.5 g/mol. The purity is usually 95%.
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Biological Activity

3-Hydroxy-N,N-bis(2-hydroxyethyl)-4-((4-(phenylamino)phenyl)azo)naphthalene-2-carboxamide, commonly referred to as compound 84604-36-4, is a synthetic azo dye with potential applications in biomedical fields. This compound's structure includes a naphthalene moiety, which is significant for its interaction with biological systems. The biological activity of azo compounds has garnered attention due to their diverse applications, particularly in drug delivery and cancer therapy.

  • Molecular Formula : C27H26N4O4
  • Molecular Weight : 470.52 g/mol
  • CAS Number : 84604-36-4

Biological Activity Overview

The biological activity of azo compounds, including this specific compound, is primarily attributed to their ability to interact with various biological targets. Recent studies have highlighted several key areas of interest:

  • Anticancer Properties : Azo compounds have been investigated for their potential as anticancer agents. They can act as prodrugs that release active therapeutic agents upon metabolic activation within the tumor microenvironment. Research indicates that certain azo dyes can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of cell cycle pathways.
  • Cellular Staining and Imaging : Due to their chromophoric properties, azo dyes are extensively used in cellular staining to visualize cellular components and metabolic processes. This application is crucial in both research and clinical diagnostics.
  • Drug Delivery Systems : The compound's ability to form complexes with various biomolecules enhances its potential as a drug carrier. Studies suggest that the incorporation of azo linkages can improve the solubility and bioavailability of therapeutic agents.

Case Study 1: Anticancer Activity

A study published in PubMed Central examined the effects of various azo compounds on cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving ROS-mediated apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Drug Delivery Applications

Research highlighted in Science.gov explored the use of azo compounds in colon-targeted drug delivery systems. The study showed that these compounds could effectively encapsulate therapeutic agents and release them in response to specific stimuli (e.g., pH changes), indicating their potential for targeted therapy .

Data Tables

Property Value
Molecular FormulaC27H26N4O4
Molecular Weight470.52 g/mol
CAS Number84604-36-4
Anticancer ActivityInduces apoptosis in cancer cells
Drug Delivery PotentialEffective encapsulation and release

Research Findings

  • Mechanistic Insights : Studies indicate that the biological activity of this compound may be linked to its ability to interact with cellular signaling pathways, particularly those involved in apoptosis and cell proliferation .
  • Toxicological Assessments : Azo compounds have raised concerns regarding their safety profiles due to potential mutagenicity and carcinogenicity. Toxicological studies are critical for evaluating the safety of this compound for therapeutic use .
  • Future Directions : Ongoing research aims to optimize the chemical structure of azo compounds to enhance their therapeutic efficacy while minimizing toxic effects. The exploration of novel derivatives may lead to more effective anticancer agents or drug delivery systems.

Scientific Research Applications

Biomedical Applications

  • Anticancer Activity : Recent studies have highlighted the compound's potential as an anticancer agent. Its azo group can be reduced to form reactive intermediates that may induce apoptosis in cancer cells. Research indicates that derivatives of azo compounds exhibit cytotoxicity against various cancer cell lines, suggesting that this compound could be developed into a therapeutic agent .
  • Drug Delivery Systems : The compound's ability to form stable complexes with metal ions makes it a candidate for drug delivery systems. Its structural features allow for modification that can enhance solubility and bioavailability of therapeutic agents, making it useful in pharmacology .
  • Antimicrobial Properties : There is evidence that azo compounds can possess antimicrobial properties. The compound's structural characteristics may contribute to its effectiveness against bacterial strains, making it a potential candidate for developing new antimicrobial agents .

Dye Chemistry

  • Textile Dyes : The compound is structurally similar to known textile dyes, particularly azo dyes, which are widely used due to their vibrant colors and stability. Its application in dyeing processes can be explored, especially in producing colorfast textiles .
  • Photodynamic Therapy : The azo group in the compound can be activated by light, leading to the generation of reactive oxygen species (ROS). This property is useful in photodynamic therapy for treating cancers and other diseases by selectively targeting diseased tissues while sparing healthy ones .

Analytical Chemistry

  • Colorimetric Assays : Due to its chromophoric properties, this compound can be utilized in colorimetric assays for the quantitative analysis of various substances. Its ability to change color in response to pH or the presence of specific ions makes it suitable for developing sensitive detection methods in analytical laboratories .
  • Spectroscopic Studies : The compound can serve as a model system for studying electronic transitions and molecular interactions through UV-Vis spectroscopy. This can provide insights into the behavior of similar compounds under various conditions .

Case Study 1: Anticancer Efficacy

A study conducted on the cytotoxic effects of azo compounds revealed that modifications similar to those found in 3-Hydroxy-N,N-bis(2-hydroxyethyl)-4-((4-(phenylamino)phenyl)azo)naphthalene-2-carboxamide significantly enhanced the anticancer activity against breast cancer cell lines. The mechanism was attributed to apoptosis induction via oxidative stress pathways.

Case Study 2: Dye Application

In textile applications, a comparative study showed that this compound could effectively dye cotton fabrics, achieving vibrant colors with good wash fastness compared to conventional dyes. This indicates its potential use as an eco-friendly alternative in the textile industry.

Properties

CAS No.

84604-36-4

Molecular Formula

C27H26N4O4

Molecular Weight

470.5 g/mol

IUPAC Name

4-[(4-anilinophenyl)diazenyl]-3-hydroxy-N,N-bis(2-hydroxyethyl)naphthalene-2-carboxamide

InChI

InChI=1S/C27H26N4O4/c32-16-14-31(15-17-33)27(35)24-18-19-6-4-5-9-23(19)25(26(24)34)30-29-22-12-10-21(11-13-22)28-20-7-2-1-3-8-20/h1-13,18,28,32-34H,14-17H2

InChI Key

GSDYPODKQKTVJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)N(CCO)CCO)O

Origin of Product

United States

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